molecular formula C15H17NO5 B14152066 (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione CAS No. 1212223-33-0

(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B14152066
CAS No.: 1212223-33-0
M. Wt: 291.30 g/mol
InChI Key: LCBGEFYZUIYPGO-RYUDHWBXSA-N
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Description

(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by its unique pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Nitro Group: Nitration of the aromatic ring using a nitrating agent such as nitric acid or a nitrating mixture.

    Ethyl and Dimethyl Substituents: Introduction of these groups through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R)-5-ethyl-3,3-dimethyl-6-phenyl-dihydro-2H-pyran-2,4(3H)-dione: Similar structure but lacks the nitro group.

    (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-methoxyphenyl)dihydro-2H-pyran-2,4(3H)-dione: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione may confer unique chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

1212223-33-0

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)oxane-2,4-dione

InChI

InChI=1S/C15H17NO5/c1-4-11-12(21-14(18)15(2,3)13(11)17)9-5-7-10(8-6-9)16(19)20/h5-8,11-12H,4H2,1-3H3/t11-,12-/m0/s1

InChI Key

LCBGEFYZUIYPGO-RYUDHWBXSA-N

Isomeric SMILES

CC[C@H]1[C@@H](OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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